Trimethyl(9-phenanthryl)stannane
Description
Properties
Molecular Formula |
C17H21Sn |
|---|---|
Molecular Weight |
344.1 g/mol |
InChI |
InChI=1S/C14H9.3CH4.Sn/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13;;;;/h1-9H;3*1H4; |
InChI Key |
CEYJHVNXOVTXMU-UHFFFAOYSA-N |
Canonical SMILES |
C.C.C.C1=CC=C2C(=C1)C=[C]C3=CC=CC=C32.[Sn] |
Origin of Product |
United States |
Comparison with Similar Compounds
Other Trimethylstannane Derivatives
Trimethylstannane derivatives vary based on the substituent attached to the tin center. For example:
- Trimethyl(pentacarbonylmanganese)stannane: This compound features a pentacarbonylmanganese group bonded to trimethyltin. Its vibrational spectra and electron distribution differ significantly due to the transition metal component, highlighting the tunability of tin-based compounds in organometallic chemistry .
- Stannane 44 : A tributyltin derivative synthesized via formylation and Stille coupling. Unlike trimethyltin analogs, tributyltin groups offer enhanced lipophilicity but may reduce reaction rates due to increased steric hindrance .
Key Difference : Trimethyl(9-phenanthryl)stannane’s phenanthryl group provides a rigid, planar structure that may improve selectivity in coupling reactions compared to aliphatic or smaller aryl substituents.
Lead-Based Analogues
Lead compounds like tert-butyl(trimethyl)plumbane () share structural similarities but exhibit higher toxicity and environmental persistence. Tin-based alternatives, including this compound, are often preferred in industrial applications due to stricter regulations on lead usage .
Boronic Acid Derivatives (Suzuki Coupling)
The 9-phenanthrylboronic acid () is utilized in Suzuki-Miyaura coupling, a palladium-catalyzed reaction. Compared to Stille coupling (which employs stannanes), Suzuki reactions require milder conditions and avoid toxic tin byproducts. However, Stille couplings with this compound may tolerate a broader range of functional groups and solvents .
Aryl Stannanes with Heterocyclic Substituents
Thiophene-containing stannanes (e.g., derivatives in ) feature electron-rich heteroaromatic systems.
Data Table: Comparison of Selected Compounds
Research Findings and Implications
- Synthetic Utility : The synthesis of this compound likely parallels methods used for stannane 44, involving transmetalation or nucleophilic substitution with 9-bromophenanthrene precursors .
- Reactivity : The phenanthryl group’s bulk may slow reaction kinetics in cross-coupling but improve regioselectivity. This contrasts with smaller aryl stannanes (e.g., thiophene derivatives), which react faster but with lower steric control .
- Environmental and Safety Considerations: Tin compounds, while less toxic than lead analogues, still require careful handling. The persistence of organotins in ecosystems underscores the need for green chemistry approaches .
Preparation Methods
Preparation via Organolithium or Organomagnesium Reagents with Trialkyltin Halides
A classical and widely used method to prepare trialkylarylstannanes, including trimethyl(9-phenanthryl)stannane, involves the reaction of aryllithium or arylmagnesium (Grignard) reagents with trialkyltin halides. The general reaction scheme is:
$$
\text{ArLi or ArMgX} + \text{R}3\text{SnX} \rightarrow \text{ArSnR}3 + \text{LiX or MgX}_2
$$
- Here, the 9-phenanthryl moiety can be introduced by first preparing 9-phenanthryl lithium or magnesium species via lithiation or magnesium insertion.
- This organometallic intermediate is then reacted with trimethyltin chloride or bromide to yield this compound.
- This method is effective but has limitations due to the sensitivity of aryllithium and arylmagnesium reagents to functional groups on the aromatic ring, which may restrict substrate scope.
SRN1 (Nucleophilic Radical Substitution) Reactions of Trimethylstannyl Anions with Haloarenes
Recent advances highlight the use of nucleophilic radical substitution (SRN1) mechanisms to prepare aryl trialkylstannanes under milder conditions:
- Sodium trimethyltin (NaSnMe3) or related trimethylstannyl anions react with aryl halides (including bromides and iodides) in polar aprotic solvents such as tetraglyme or hexamethylphosphoric triamide (HMPT).
- The reaction proceeds via a radical chain mechanism involving halogen-metal exchange and aryl radical intermediates.
- For 9-phenanthryl substrates, halogenated phenanthrene derivatives can be converted to this compound by treatment with NaSnMe3 under SRN1 conditions.
- This method often yields high selectivity and tolerates a broader range of substituents compared to organolithium routes.
Palladium-Catalyzed Stille Coupling and Related Catalytic Methods
- Although primarily used for coupling reactions, palladium-catalyzed processes can also facilitate the formation of arylstannanes.
- For example, palladium-catalyzed stannylation of aryl halides with hexamethylditin (Me3Sn-SnMe3) or related reagents can produce this compound.
- These catalytic methods offer controlled reaction conditions and can be more environmentally benign.
- However, they require palladium catalysts and often specific ligands, which may increase cost and complexity.
Photostimulated Reactions with Trimethylstannyl Ions
- Photochemical methods have been reported where substrates containing halogenated aromatic systems undergo photostimulated reactions with trimethylstannyl ions (Me3Sn⁻) in ammonia or other solvents.
- For instance, photostimulation of halogenated pyridine derivatives with Me3Sn⁻ ions gave bis(trimethylstannyl) products in high yield.
- While specific data for 9-phenanthryl systems is limited, this approach could be adapted for this compound synthesis, especially for selective mono- or di-stannylation.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Organolithium/Organomagnesium + SnR3X | 9-phenanthryl-Li or Mg + Me3SnCl | Low temperature, inert atmosphere | Straightforward, well-established | Sensitive to substituents, harsh conditions |
| SRN1 Reaction with NaSnMe3 | NaSnMe3 + 9-phenanthryl halide | Polar aprotic solvents, mild | Mild conditions, broad substrate scope | Requires radical conditions, possible side products |
| Pd-Catalyzed Stannylation | Aryl halide + Me3Sn-SnMe3 + Pd catalyst | Moderate temperature, catalytic | Catalytic, selective | Requires Pd catalyst, cost |
| Photostimulated Reaction with Me3Sn⁻ | Halogenated aromatic + Me3Sn⁻ | UV light, ammonia solvent | High yield, selective | Photochemical setup needed |
Q & A
Basic: What synthetic methodologies are recommended for preparing Trimethyl(9-phenanthryl)stannane, and how is its structural integrity verified?
Answer:
this compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A validated approach involves reacting 9-phenanthryllithium or Grignard reagents with trimethyltin chloride under inert conditions (e.g., argon) . For structural verification, and NMR spectroscopy are critical. Key spectral markers include:
- A singlet at δ ~0.5 ppm for the Sn(CH) group.
- Aromatic protons in the δ 7.4–8.5 ppm range for the phenanthryl moiety .
Mass spectrometry (DART or EI-MS) confirms the molecular ion peak (e.g., [M] at m/z 293.0347 for analogous naphthyl derivatives) .
Basic: What safety protocols are essential for handling this compound in the laboratory?
Answer:
Trimethyltin compounds are neurotoxic and require stringent precautions:
- Personal Protection: Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact. Dust formation must be minimized via wet handling or closed systems .
- Storage: Store in airtight containers under inert gas (e.g., N) at ≤4°C to prevent oxidation or hydrolysis. Avoid incompatibles like strong acids or oxidizers .
- Spill Management: Contain spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can researchers optimize reaction yields when using this compound in Stille couplings?
Answer:
Low yields in Stille couplings often arise from catalyst poisoning or steric hindrance. Optimization strategies include:
- Catalyst Selection: Use Pd(OAc) or Pd(dba) with triarylphosphine ligands (e.g., P(o-tol)) to enhance oxidative addition .
- Solvent Effects: Polar aprotic solvents like DMF or toluene improve solubility and stabilize intermediates .
- Substrate Compatibility: Electron-deficient aryl halides (e.g., iodides) react more efficiently than bromides. Pre-activation of the stannane via transmetallation with LiCl can mitigate steric effects .
Advanced: How should researchers analyze and mitigate byproduct formation in cross-coupling reactions involving this compound?
Answer:
Common byproducts include homocoupled phenanthrene derivatives or tin oxides. Analytical approaches:
- Chromatography: Use GC-MS or HPLC with UV detection to identify homocoupling products (e.g., biphenanthryl).
- Spectroscopy: NMR detects tin oxide impurities (δ ~200 ppm for Sn-O-Sn species) .
- Mitigation: Add stoichiometric CuI or ZnCl to suppress protodestannylation. Degassing solvents reduces oxidation .
Advanced: What computational methods are suitable for studying the electronic properties of this compound?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/def2-TZVP) predict:
- Electrophilicity: The phenanthryl group increases electron density at the tin center, favoring transmetallation in cross-couplings.
- Steric Parameters: Tolman cone angles quantify ligand crowding around tin, correlating with reactivity trends .
Software like Gaussian or ORCA can model Sn–C bond dissociation energies (~200 kJ/mol), aiding mechanistic studies .
Basic: How does the steric bulk of the phenanthryl group influence the reactivity of this compound compared to simpler arylstannanes?
Answer:
The phenanthryl group’s planarity and extended π-system increase steric hindrance, slowing transmetallation but enhancing stability against hydrolysis. Comparative studies with phenyl analogs show:
- Reactivity: Phenanthrylstannanes require higher temperatures (80–100°C) for cross-couplings vs. 50–60°C for phenylstannanes.
- Selectivity: Steric effects suppress β-hydride elimination, favoring aryl–aryl bond formation .
Advanced: What spectroscopic techniques are most effective for tracking the degradation of this compound under ambient conditions?
Answer:
- FTIR: Monitor Sn–C stretches (450–550 cm) and Sn–O bands (600–700 cm) to detect hydrolysis/oxidation .
- XPS: Tin 3d peaks at 485–487 eV indicate Sn(IV) oxide formation .
- TGA: Thermal decomposition profiles (onset ~150°C) reveal stability limits under processing conditions .
Advanced: How can researchers design experiments to resolve contradictory data on the catalytic activity of this compound in asymmetric syntheses?
Answer:
Contradictions often stem from ligand–solvent interactions or trace moisture. Systematic approaches:
- Control Experiments: Compare reactions under strictly anhydrous vs. ambient conditions.
- Isotopic Labeling: Use -labeled stannane to track regioselectivity via NMR .
- Kinetic Studies: Plot turnover frequency (TOF) vs. catalyst loading to distinguish between ligand acceleration and substrate inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
